boc-Isoleucinol
Overview
Description
N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol is a chiral compound that is widely used in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, which helps in stabilizing the molecule during various chemical reactions. The compound’s stereochemistry is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol typically involves the protection of the amino group with a Boc group, followed by the introduction of the hydroxyl group. One common method involves the use of tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to protect the amino group. The hydroxyl group can be introduced through various methods, including reduction of a corresponding ketone or aldehyde precursor .
Industrial Production Methods
Industrial production of N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction can yield various alcohols or amines .
Scientific Research Applications
N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of chiral drugs.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol involves its interaction with various molecular targets and pathways. The Boc group provides stability and protection to the amino group, allowing the compound to participate in a wide range of chemical reactions without undergoing unwanted side reactions. The specific stereochemistry of the compound also plays a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
N-Boc-(2S,3S)-3-Amino-2-hydroxy-3-(2-trifluoromethyl-phenyl)-propionic acid: Similar in structure but with different functional groups.
N-Boc-3-hydroxypiperidine: Another Boc-protected compound with a different core structure.
Uniqueness
N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of complex molecules .
Properties
IUPAC Name |
tert-butyl N-[(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLDQMXXYMKQPW-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557802 | |
Record name | tert-Butyl [(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106946-74-1 | |
Record name | tert-Butyl [(2S,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-(2S,3S)-(-)-2-Amino-3-methyl-1-pentanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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